molecular formula C14H21NO B14841808 4-Cyclopropoxy-3,5-diisopropylpyridine

4-Cyclopropoxy-3,5-diisopropylpyridine

Cat. No.: B14841808
M. Wt: 219.32 g/mol
InChI Key: ZWKPRLMQOYZWMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3,5-diisopropylpyridine typically involves the reaction of 3,5-diisopropylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3,5-diisopropylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-3,5-diisopropylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3,5-diisopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through binding to the active site of enzymes, inhibiting their activity, or by interacting with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3,5-diisopropylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various scientific research applications and industrial uses .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-cyclopropyloxy-3,5-di(propan-2-yl)pyridine

InChI

InChI=1S/C14H21NO/c1-9(2)12-7-15-8-13(10(3)4)14(12)16-11-5-6-11/h7-11H,5-6H2,1-4H3

InChI Key

ZWKPRLMQOYZWMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1OC2CC2)C(C)C

Origin of Product

United States

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